molecular formula C23H16Cl2N2O B11073526 2-(benzyloxy)-3-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinoxaline

2-(benzyloxy)-3-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinoxaline

Cat. No.: B11073526
M. Wt: 407.3 g/mol
InChI Key: BMDSKPMHAYPYNM-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(BENZYLOXY)-3-[(E)-2-(2,4-DICHLOROPHENYL)-1-ETHENYL]QUINOXALINE is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLOXY)-3-[(E)-2-(2,4-DICHLOROPHENYL)-1-ETHENYL]QUINOXALINE typically involves the following steps:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Benzyl halides for nucleophilic substitution, halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce dihydroquinoxalines.

Scientific Research Applications

Chemistry

In chemistry, 2-(BENZYLOXY)-3-[(E)-2-(2,4-DICHLOROPHENYL)-1-ETHENYL]QUINOXALINE can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

Biologically, quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities.

Medicine

In medicinal chemistry, such compounds are explored for their potential as therapeutic agents. They may act as enzyme inhibitors, receptor antagonists, or other bioactive molecules.

Industry

Industrially, quinoxaline derivatives can be used in the development of dyes, pigments, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(BENZYLOXY)-3-[(E)-2-(2,4-DICHLOROPHENYL)-1-ETHENYL]QUINOXALINE would depend on its specific biological target. Generally, quinoxaline derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoxaline: A simpler analogue with a phenyl group instead of the benzyl and vinyl groups.

    2-(2,4-Dichlorophenyl)quinoxaline: Similar structure but lacks the benzyl and vinyl groups.

    3-Vinylquinoxaline: Contains the vinyl group but lacks the benzyl and dichlorophenyl groups.

Uniqueness

2-(BENZYLOXY)-3-[(E)-2-(2,4-DICHLOROPHENYL)-1-ETHENYL]QUINOXALINE is unique due to the presence of both benzyl and vinyl groups, which may confer distinct chemical and biological properties compared to its simpler analogues.

Properties

Molecular Formula

C23H16Cl2N2O

Molecular Weight

407.3 g/mol

IUPAC Name

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylmethoxyquinoxaline

InChI

InChI=1S/C23H16Cl2N2O/c24-18-12-10-17(19(25)14-18)11-13-22-23(28-15-16-6-2-1-3-7-16)27-21-9-5-4-8-20(21)26-22/h1-14H,15H2/b13-11+

InChI Key

BMDSKPMHAYPYNM-ACCUITESSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=NC3=CC=CC=C3N=C2/C=C/C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=NC3=CC=CC=C3N=C2C=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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